molecular formula C13H18O5 B8046251 4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol

4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol

Cat. No.: B8046251
M. Wt: 254.28 g/mol
InChI Key: ANACRFYDRRFCFB-UHFFFAOYSA-N
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Description

4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol is an organic compound with a complex structure that includes a dioxane ring, a hydroxymethyl group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol typically involves multiple steps. One common method starts with the formation of the dioxane ring through a condensation reaction between a diol and an aldehyde or ketone. The hydroxymethyl group can be introduced via hydroxymethylation, which involves the addition of a hydroxymethyl group to an aromatic ring using formaldehyde in a basic medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the methoxy group could produce various substituted phenols.

Scientific Research Applications

4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its dioxane ring and methoxyphenol moiety make it particularly versatile for various applications.

Properties

IUPAC Name

4-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-13(6-14)7-17-12(18-8-13)9-3-4-10(15)11(5-9)16-2/h3-5,12,14-15H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANACRFYDRRFCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC(=C(C=C2)O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol
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4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol
Reactant of Route 3
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4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol
Reactant of Route 4
4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol
Reactant of Route 5
4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol
Reactant of Route 6
4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.